ivDde-D-Lys(Fmoc)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ivDde-D-Lys(Fmoc): , also known as N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-lysine, is an orthogonally-protected lysine derivative. This compound is primarily used in the synthesis of peptides through Fmoc Solid Phase Peptide Synthesis (SPPS). The ivDde group provides stability against piperidine, making it a valuable tool in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ivDde-D-Lys(Fmoc) involves several steps:
Protection of the Lysine Side Chain: The lysine side chain is protected using the ivDde group. This step ensures that the side chain remains unreactive during subsequent reactions.
Fmoc Protection: The α-amino group of lysine is protected with the Fmoc group.
Industrial Production Methods
Industrial production of ivDde-D-Lys(Fmoc) typically follows the same synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the protected lysine derivative.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and stability of the compound through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
ivDde-D-Lys(Fmoc) undergoes several types of chemical reactions:
Deprotection: The ivDde group can be selectively removed using hydrazine or other mild bases, while the Fmoc group is removed using piperidine.
Substitution: The protected lysine can participate in substitution reactions to form peptide bonds.
Common Reagents and Conditions
Hydrazine: Used for the selective removal of the ivDde group.
Piperidine: Used for the removal of the Fmoc group.
Coupling Reagents: Such as HBTU or DIC, used in peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the lysine residue is incorporated at desired positions within the peptide chain .
Scientific Research Applications
ivDde-D-Lys(Fmoc) has a wide range of applications in scientific research:
Peptide Synthesis: Used extensively in the synthesis of branched, cyclic, and modified peptides.
Drug Development: Facilitates the synthesis of peptide-based drugs.
Biological Studies: Used in the study of protein-protein interactions and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of ivDde-D-Lys(Fmoc) in peptide synthesis involves:
Selective Protection: The ivDde group protects the lysine side chain, allowing for selective deprotection and elongation of the peptide chain.
Fmoc Strategy: The Fmoc group allows for stepwise elongation of the peptide chain through SPPS.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Dde)-OH: Similar in structure but less stable to piperidine compared to ivDde-D-Lys(Fmoc).
Fmoc-Lys(Boc)-OH: Uses a different protecting group (Boc) which is removed under acidic conditions.
Fmoc-Lys(Mtt)-OH: Another orthogonally-protected lysine derivative with different stability and deprotection conditions.
Uniqueness
ivDde-D-Lys(Fmoc) is unique due to its enhanced stability against piperidine and reduced migration from protected to unprotected lysine side chains. This stability makes it particularly useful in complex peptide synthesis .
Properties
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUYNKHCHODACY-HHHXNRCGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.